molecular formula C10H20NO2- B1215925 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine CAS No. 95407-69-5

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine

Cat. No.: B1215925
CAS No.: 95407-69-5
M. Wt: 186.27 g/mol
InChI Key: BGXWUNHAMWRFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine is an aminoxyl free radical commonly employed in various chemical reactions, particularly oxidation reactions. It is known for its stability and effectiveness as a catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine can be synthesized through the oxidation of 4-methoxy-2,2,6,6-tetramethylpiperidine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or oxone under controlled conditions .

Industrial Production Methods

In industrial settings, the compound is produced by reacting 2,2,6,6-tetramethylpiperidine with methanol in the presence of a catalyst, followed by oxidation using hydrogen peroxide. The reaction is carried out at temperatures between 50-70°C .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine primarily undergoes oxidation reactions. It can also participate in substitution reactions, particularly when reacting with halogenated compounds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized derivatives of alcohols and substituted piperidines .

Scientific Research Applications

Organic Synthesis

4-Methoxy-TEMPO serves as an effective catalyst in oxidation reactions. Its applications include:

  • Oxidation of Alcohols : It catalyzes the conversion of primary and secondary alcohols to aldehydes and ketones. This reaction is essential in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Reaction TypeSubstratesProductsReference
Alcohol OxidationPrimary and Secondary AlcoholsAldehydes and Ketones
Aerobic Oxidative SynthesisBenzoxazoles/BenzothiazolesVarious Organic Compounds

Biochemical Research

In biochemical contexts, 4-methoxy-TEMPO is employed to study free radicals and their biological effects:

  • Antioxidant Studies : It has been investigated for its potential to mitigate oxidative stress by scavenging free radicals. This property is crucial in understanding cellular oxidative damage and developing antioxidant therapies .
  • Cellular Effects : The compound influences cell signaling pathways and gene expression by modulating the redox state within cells. This modulation can affect various biological processes sensitive to oxidative stress.

Medicinal Chemistry

Research has explored the potential therapeutic applications of 4-methoxy-TEMPO:

  • Antioxidant Potential : As an antioxidant, it may play a role in protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders .
  • Therapeutic Development : Investigations are ongoing into its use as a protective agent in conditions characterized by oxidative stress .

Industrial Applications

4-Methoxy-TEMPO finds utility in industrial processes:

  • Polymer Stabilization : It is used as a stabilizer in polymer production due to its ability to inhibit free radical polymerization processes. This application is critical in producing durable materials for various industries .

Case Study 1: Antioxidant Efficacy

A study demonstrated that 4-methoxy-TEMPO effectively reduced lipid peroxidation in cellular models exposed to oxidative stress. The compound showed significant protective effects against radiation-induced cellular damage, highlighting its potential in therapeutic applications for conditions related to oxidative stress .

Case Study 2: Organic Synthesis Innovation

Research published in Angewandte Chemie illustrated the efficient use of 4-methoxy-TEMPO as a catalyst for aerobic oxidation reactions leading to the synthesis of complex organic molecules such as benzoxazoles. This study emphasized the compound's versatility and effectiveness in facilitating organic transformations under mild conditions .

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine involves its role as a free radical. It can abstract hydrogen atoms from substrates, leading to the formation of oxidized products. The compound’s stability as a free radical allows it to participate in multiple reaction cycles without significant degradation .

Biological Activity

4-Methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine (commonly referred to as "4-MO") is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its potential therapeutic applications.

4-MO is characterized by its unique structure that contributes to its biological activity. The compound has the following chemical formula:

  • Molecular Formula : C10_{10}H19_{19}NO
  • CAS Number : 95407-69-5

Antioxidant Activity

4-MO exhibits significant antioxidant properties. It functions by scavenging free radicals, which are known to contribute to oxidative stress and various diseases. The antioxidant activity of 4-MO has been quantified using various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS18.7

These results indicate that 4-MO is a potent antioxidant compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

Research has demonstrated that 4-MO possesses antimicrobial properties against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in the table below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that 4-MO may serve as a potential lead compound for developing new antimicrobial agents.

The biological activities of 4-MO can be attributed to its ability to interact with cellular components:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : It disrupts the cell membrane integrity of pathogens, leading to cell lysis and death.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the protective effects of 4-MO on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. Results showed that pre-treatment with 4-MO significantly reduced cell death and increased cell viability by approximately 45%.

Case Study 2: Antimicrobial Efficacy Against Biofilms

Another investigation focused on the efficacy of 4-MO against biofilm-forming bacteria. The results indicated that at sub-inhibitory concentrations, 4-MO reduced biofilm formation by up to 70% in Staphylococcus aureus.

Pharmacokinetics

The pharmacokinetic profile of 4-MO suggests good bioavailability due to its moderate lipophilicity. Studies indicate that it is rapidly absorbed after oral administration and exhibits a half-life conducive for therapeutic use.

Properties

IUPAC Name

4-methoxy-2,2,6,6-tetramethyl-1-oxidopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWUNHAMWRFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O-])(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915010
Record name 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95407-69-5
Record name 4-Methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095407695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.